
N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and a 9,9-dimethyl-9H-fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with 9,9-dimethyl-9H-fluoren-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-chlorophenyl)formamidine
- N,N-Bis(3,4-dichlorophenyl)formamidine
- N,N-Bis(3-chlorophenyl)urea
Uniqueness
N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its 9,9-dimethyl-9H-fluorene moiety provides rigidity and stability, making it suitable for applications in materials science and organic electronics.
Properties
CAS No. |
142908-30-3 |
|---|---|
Molecular Formula |
C27H21Cl2N |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N,N-bis(3-chlorophenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C27H21Cl2N/c1-27(2)25-12-4-3-11-23(25)24-14-13-22(17-26(24)27)30(20-9-5-7-18(28)15-20)21-10-6-8-19(29)16-21/h3-17H,1-2H3 |
InChI Key |
XOXQXQXULFEIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC(=CC=C4)Cl)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


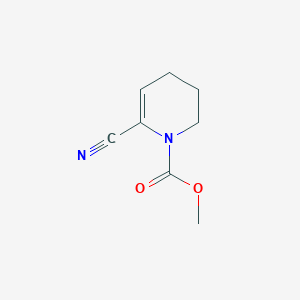

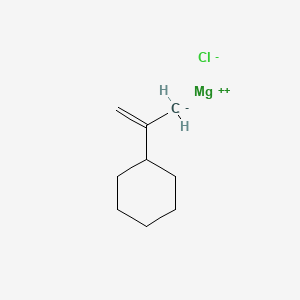
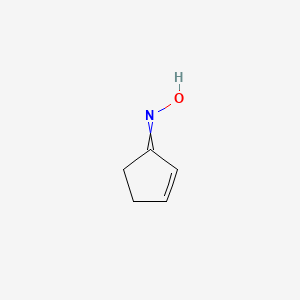
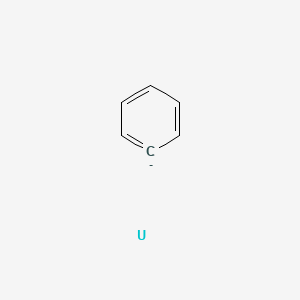
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
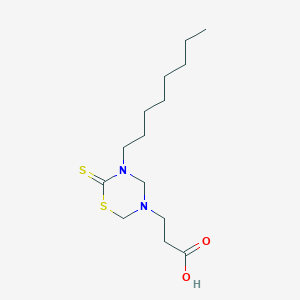
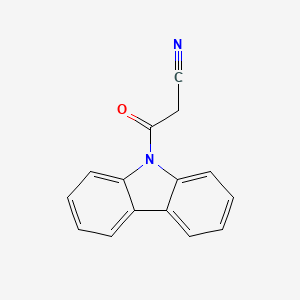
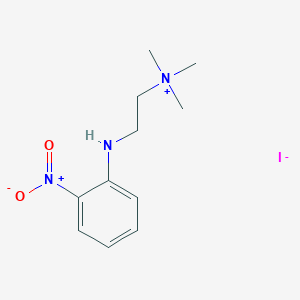
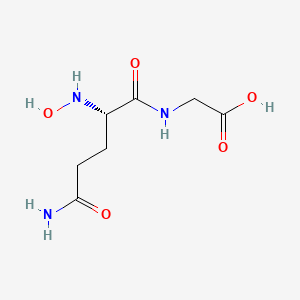
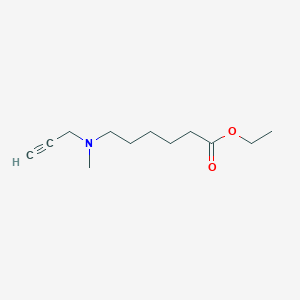
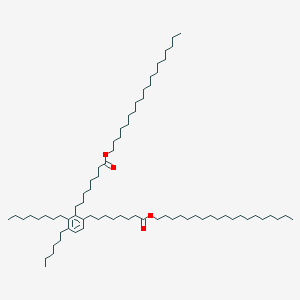
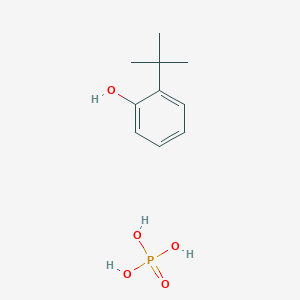
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
